molecular formula C21H31N3O4 B289166 ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate

Numéro de catalogue B289166
Poids moléculaire: 389.5 g/mol
Clé InChI: PMZBYOFUNURZRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate, also known as JNJ-31020028, is a novel small molecule that has shown potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Mécanisme D'action

Ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate acts as a positive allosteric modulator of the NMDA receptor, which is a glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By binding to a specific site on the NMDA receptor, ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to improve cognitive function in preclinical studies. It has also been shown to reduce the levels of amyloid-beta, a protein that forms plaques in the brain of Alzheimer's patients. In addition, ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to enhance the activity of NMDA receptors, leading to increased neurotransmitter release and improved synaptic plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate is its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. However, there are limitations to using ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate research, including studying its potential in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosage and administration of ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate for clinical use. Finally, researchers may investigate the potential of combining ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate with other drugs to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves a multistep process that includes the reaction of 5-bromo-1H-indole-3-carboxylic acid with ethyl 5-amino-1,2-dimethyl-1H-indole-3-carboxylate, followed by the reaction with 2-(4-methylpiperazin-1-yl)ethanol. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

Ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate has been extensively studied for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate has shown to improve cognitive function and reduce the levels of amyloid-beta, a protein that forms plaques in the brain of Alzheimer's patients. It has also been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are important for learning and memory.

Propriétés

Formule moléculaire

C21H31N3O4

Poids moléculaire

389.5 g/mol

Nom IUPAC

ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C21H31N3O4/c1-5-27-21(26)20-15(2)23(4)19-7-6-17(12-18(19)20)28-14-16(25)13-24-10-8-22(3)9-11-24/h6-7,12,16,25H,5,8-11,13-14H2,1-4H3

Clé InChI

PMZBYOFUNURZRB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C)O)C)C

SMILES canonique

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C)O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.